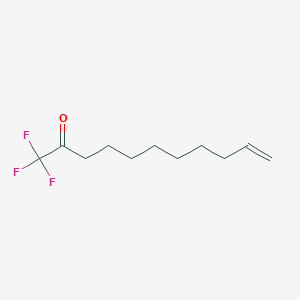
1,1,1-Trifluoroundec-10-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoroundec-10-en-2-one is an organic compound with the molecular formula C11H17F3O. It is a yellow to colorless oil with a boiling point of 60-62°C at 1.5 mmHg . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroundec-10-en-2-one typically involves the introduction of a trifluoromethyl group into an organic substrate. One common method is the reaction of an appropriate alkene with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often employs continuous synthesis methods. This involves the continuous introduction of raw materials into a reactor, followed by continuous extraction of the product. This method is efficient, reduces product loss, and enhances safety during large-scale production .
化学反应分析
Types of Reactions
1,1,1-Trifluoroundec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and alkanes.
科学研究应用
1,1,1-Trifluoroundec-10-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1-Trifluoroundec-10-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways. This interaction can lead to changes in enzyme activity, protein function, and cellular processes .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoroethane: A simpler compound with similar trifluoromethyl functionality.
1,1,1-Trifluoropentane-2,4-dione: Another trifluoromethyl-containing compound with different reactivity.
1,1,1-Trifluoro-N-phenylmethanesulfonamide: A compound with both trifluoromethyl and sulfonamide groups
Uniqueness
1,1,1-Trifluoroundec-10-en-2-one is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities .
属性
分子式 |
C11H17F3O |
|---|---|
分子量 |
222.25 g/mol |
IUPAC 名称 |
1,1,1-trifluoroundec-10-en-2-one |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2H,1,3-9H2 |
InChI 键 |
UNKVGJRTMUVHAH-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
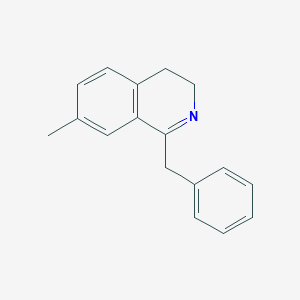
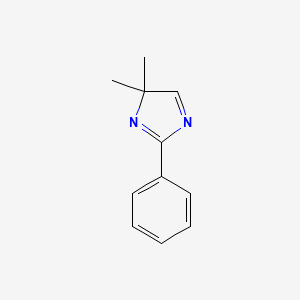
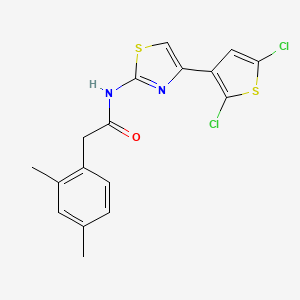
![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
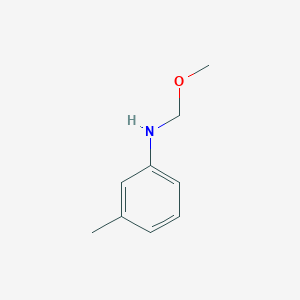
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
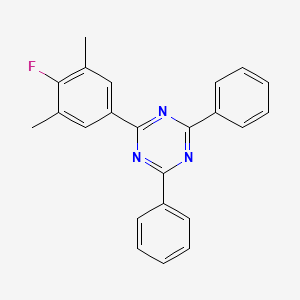
![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)

